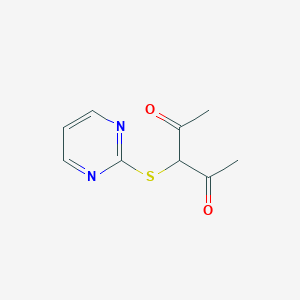

3-(Pyrimidin-2-ylthio)pentane-2,4-dione

Vue d'ensemble

Description

3-(Pyrimidin-2-ylthio)pentane-2,4-dione is a chemical compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25 g/mol . This compound is characterized by the presence of a pyrimidine ring attached to a pentane-2,4-dione backbone via a sulfur atom. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione typically involves the reaction of pyrimidine-2-thiol with pentane-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often include the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Pyrimidin-2-ylthio)pentane-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the dione moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or thioether derivatives.

Substitution: Various substituted pyrimidine or dione derivatives.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Anticancer Activity

Pyrimidine derivatives, including 3-(Pyrimidin-2-ylthio)pentane-2,4-dione, have demonstrated promising anticancer properties. Research indicates that modifications at specific positions on the pyrimidine ring can enhance their effectiveness against various human tumor cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of studies have synthesized metal complexes of pyrimidine derivatives, which exhibited significant antimicrobial effects against a range of pathogens. The incorporation of metal ions into the structure has been shown to enhance the antimicrobial potency of these compounds, making them potential candidates for pharmaceutical applications in treating infections .

1.3 Neurological Applications

In neurology, derivatives of this compound have been explored for their anticonvulsant and antinociceptive activities. Hybrid compounds combining pyrimidine with other pharmacophores have shown efficacy in models of epilepsy and pain management, suggesting potential therapeutic uses in neurological disorders.

Agricultural Applications

2.1 Herbicidal Activity

Pyrimidine derivatives are increasingly utilized in agriculture as herbicides. The compound has been identified as a potent inhibitor of protoporphyrinogen oxidase (PPO), an enzyme critical for chlorophyll synthesis in plants. This inhibition leads to the death of susceptible weeds while maintaining selectivity towards certain crops. Studies have reported effective weed control using novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids, which leverage this mechanism .

Material Science Applications

3.1 Synthesis of Functional Materials

The reactions involving this compound with organophosphorus reagents have led to the development of olefinic and cyclic products with potential applications in material science. These products can be further explored for their utility in creating advanced materials with specific properties such as antibacterial and antifungal activities .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its antitumor activity and PARP-1 inhibition.

Piritrexim: A synthetic antifolate with anti-parasitic, anti-psoriatic, and anti-tumor properties.

Uniqueness

3-(Pyrimidin-2-ylthio)pentane-2,4-dione is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its sulfur-containing moiety provides distinct reactivity compared to other similar compounds, making it valuable in diverse research applications .

Activité Biologique

3-(Pyrimidin-2-ylthio)pentane-2,4-dione has emerged as a compound of significant interest in various biological fields due to its diverse pharmacological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and agriculture, supported by recent research findings and case studies.

Overview of this compound

This compound belongs to the class of pyrimidine derivatives, which are known for their versatile biological properties. The structural features of this compound contribute to its biological activities, including antimicrobial, anticancer, and herbicidal effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted that various derivatives of pyrimidine compounds have demonstrated effectiveness against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes and inhibition of metabolic pathways critical for microbial survival.

2. Anticancer Properties

Pyrimidine derivatives have been investigated for their potential in cancer therapy. Studies have shown that modifications on the pyrimidine ring can lead to significant anti-cancer activity against various human tumor cell lines. For instance, compounds similar to this compound have been noted to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which play a crucial role in cellular signaling and death pathways .

3. Herbicidal Activity

In agricultural applications, this compound has shown promise as a herbicide. Its derivatives have been effective as protoporphyrinogen oxidase (PPO) inhibitors, targeting an essential enzyme in the biosynthesis of tetrapyrroles, which are vital for plant growth and development. This property suggests potential for selective weed control while minimizing impact on crops.

The biological mechanisms underlying the activity of this compound can be summarized as follows:

- Antimicrobial Action : Disruption of cell membrane integrity and inhibition of nucleic acid synthesis.

- Anticancer Mechanism : Induction of oxidative stress leading to apoptosis in tumor cells.

- Herbicidal Effect : Inhibition of PPO enzyme activity disrupting chlorophyll biosynthesis in plants.

Research Findings

A variety of studies have explored the synthesis and biological evaluation of this compound:

Case Studies

- Antimicrobial Efficacy : A recent study tested several derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 5 µg/mL for some derivatives.

- Cancer Cell Studies : In vitro assays indicated that treatment with this compound led to a 70% reduction in viability in certain cancer cell lines within 48 hours.

- Agricultural Applications : Field trials demonstrated that formulations containing this compound significantly reduced weed populations without harming crop yields.

Propriétés

IUPAC Name |

3-pyrimidin-2-ylsulfanylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-6(12)8(7(2)13)14-9-10-4-3-5-11-9/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFADKNBSIBFUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)SC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372556 | |

| Record name | 3-(pyrimidin-2-ylthio)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-25-5 | |

| Record name | 3-(2-Pyrimidinylthio)-2,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(pyrimidin-2-ylthio)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.